molecular formula C23H17ClN4O3S2 B3399447 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040640-75-2

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3399447
CAS No.: 1040640-75-2
M. Wt: 497 g/mol
InChI Key: KXHHZADORCDNFS-UHFFFAOYSA-N
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Description

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core fused with an oxadiazole ring. Key structural attributes include:

  • Thieno[3,2-d]pyrimidin-4(3H)-one backbone: Known for its planar, aromatic structure, which facilitates interactions with biological targets like enzymes or receptors .
  • Oxadiazole moiety: A five-membered ring containing two nitrogen and one oxygen atom, contributing to electronic stability and bioactivity .
  • Substituents: A 3-chlorophenyl group on the oxadiazole ring, which enhances lipophilicity and influences binding affinity. A 4-ethoxyphenyl group at the 3-position of the thienopyrimidine core, providing steric and electronic modulation .
  • Thioether linkage: Bridges the oxadiazole and thienopyrimidine units, offering conformational flexibility .

This compound is synthesized via multi-step reactions involving cyclocondensation, nucleophilic substitution, and oxidation, often optimized for yield and purity using green chemistry principles .

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O3S2/c1-2-30-17-8-6-16(7-9-17)28-22(29)20-18(10-11-32-20)25-23(28)33-13-19-26-21(27-31-19)14-4-3-5-15(24)12-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHHZADORCDNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes available research findings regarding its biological activity, focusing on its anticancer and antiviral properties.

Chemical Structure and Synthesis

The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological significance. The synthesis of similar thieno[2,3-d]pyrimidinones has been explored extensively in literature, often yielding derivatives with notable biological activities. For instance, the synthesis of various thieno[2,3-d]pyrimidin-4(3H)-ones has demonstrated significant anticancer effects against multiple human cancer cell lines .

Anticancer Activity

Several studies have assessed the anticancer potential of compounds related to the thieno[3,2-d]pyrimidine scaffold. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

CompoundCell LineIC50 (μM)Notes
19MCF-70.94Strongest anti-proliferative effect
19A549<1Significant inhibition of cell growth
15PC-90.94Effective against non-small cell lung cancer
15PC-30.94Effective against prostate cancer

The compound 19 exhibited a strong inhibitory effect on cancer cell growth across multiple types, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. It was noted for its low toxicity to normal liver cells (HL-7702), indicating a favorable therapeutic index .

Antiviral Activity

In addition to anticancer properties, derivatives of thieno[3,2-d]pyrimidines have shown antiviral activity. Research on related compounds has indicated efficacy against various viruses. For example:

  • Compounds derived from heterocycles like oxadiazoles have been tested against HSV and other viral strains, showing promising results with low cytotoxicity .

The antiviral activity is often attributed to the ability of these compounds to inhibit viral replication mechanisms.

Case Studies and Research Findings

  • Thieno[2,3-d]pyrimidinones : A study evaluated several derivatives for their ability to inhibit cancer cell proliferation and found that specific substitutions on the thieno core significantly enhanced activity against cancer cells .
  • Mechanistic Insights : Research indicates that the biological activity of these compounds may be linked to their interaction with key enzymes involved in cancer progression and viral replication. For instance, some derivatives act as inhibitors of steroidogenic enzymes like 17β-hydroxysteroid dehydrogenase .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural components that may interact with biological targets. Specifically:

  • Anticancer Activity : Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit cytotoxicity against various cancer cell lines. The incorporation of oxadiazole moieties could enhance this activity by modulating the compound's interaction with DNA or proteins involved in cell proliferation .
  • Antimicrobial Properties : Compounds containing oxadiazole rings have been reported to possess antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents .

Agrochemicals

Due to its ability to interact with biological systems, this compound may serve as a lead structure for developing new agrochemicals:

  • Herbicides and Pesticides : The thieno-pyrimidine framework is known for its herbicidal properties. Modifying this compound could lead to effective herbicides that target specific plant enzymes .

Materials Science

The unique electronic properties of oxadiazole-containing compounds make them suitable for applications in materials science:

  • Organic Electronics : The compound's structure may lend itself to use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where efficient charge transport is crucial .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. The results indicated that compounds similar to the one exhibited significant inhibitory effects on cell growth, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing oxadiazole derivatives and assessing their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed promising activity, indicating that modifications to the thieno-pyrimidine structure could yield effective antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s uniqueness lies in its substituent arrangement. Key analogues include:

Compound Name Core Structure Substituents Key Differences Biological Activities Reference
Target Compound Thieno[3,2-d]pyrimidin-4(3H)-one 3-chlorophenyl (oxadiazole), 4-ethoxyphenyl Potential enzyme inhibition (hypothesized)
3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine 4-ethylphenyl (oxadiazole), 4-ethoxyphenyl Ethylphenyl vs. chlorophenyl on oxadiazole Enhanced metabolic stability (predicted)
3-(3-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one Phenyl (oxadiazole), 3-methoxybenzyl Methoxybenzyl vs. ethoxyphenyl Antibacterial activity (inferred from structural class)
5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine Chlorophenyl, trifluoromethylphenyl Trifluoromethyl enhances stability Anticancer (reported in analogues)

Functional Group Variations

  • Thienopyrimidine substituents: The 4-ethoxyphenyl group offers better solubility compared to 3-methoxyphenyl () but may reduce membrane permeability .
  • Halogen effects : Chlorine at the 3-position (target compound) vs. fluorine () alters steric bulk and hydrogen-bonding capacity, impacting receptor interactions .

Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound Compound Compound
Molecular Formula C₂₄H₁₈ClN₅O₃S₂ C₂₃H₁₇ClN₄O₃S C₂₅H₂₂N₄O₄S
Core Structure Thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidine-2,4-dione
Key Substituents 3-chlorophenyl, 4-ethoxyphenyl 3-chlorophenyl, 3-methoxyphenyl 4-ethylphenyl, 4-ethoxyphenyl
Bioactivity (Hypothesized) Kinase inhibition Enzyme inhibition Metabolic stability

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterCondition (Optimal)Alternative ConditionsYield Range
CatalystSodium acetateK₂CO₃70–85%
SolventGlacial acetic acidDMF65–80%
Reaction Time5 hours3–8 hours60–85%

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Critical for confirming the thieno[3,2-d]pyrimidinone core and substituent positions. Key signals include:
    • Thienopyrimidinone protons: δ 7.8–8.2 ppm (aromatic H) .
    • Oxadiazole methylene (SCH₂): δ 4.5–4.7 ppm .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • FT-IR: Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyrimidinone ring) .

Q. Table 2: Representative NMR Data for Analogous Compounds

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
Thieno[3,2-d]pyrimidinone7.9–8.1 (m)155–160 (C=O)
1,2,4-Oxadiazole CH₂4.5–4.7 (s)60–65

Advanced: How can the cyclocondensation step be optimized to minimize by-products?

Methodological Answer:
By-products often arise from incomplete cyclization or competing side reactions (e.g., oxidation of thiol intermediates). Strategies include:

  • Microwave-Assisted Synthesis: Reduces reaction time (30 minutes vs. 5 hours) and improves purity (>90%) .
  • Catalyst Screening: Use of p-toluenesulfonic acid (PTSA) instead of NaOAc enhances regioselectivity .
  • Solvent Polarity: High-polarity solvents (e.g., DMSO) stabilize transition states, reducing dimerization .

Experimental Design Tip:

  • Conduct a fractional factorial design to test solvent, catalyst, and temperature interactions. Monitor by HPLC-MS for real-time impurity profiling .

Advanced: How to resolve contradictions in reported biological activity data for structurally analogous compounds?

Methodological Answer:
Discrepancies may arise from assay variability (e.g., cell line differences) or compound stability. Mitigation strategies:

  • Standardized Assays: Use isogenic cell lines and control for metabolic interference (e.g., CYP450 activity) .
  • Stability Studies: Pre-incubate compounds in assay media (pH 7.4, 37°C) to assess degradation over 24 hours .
  • Structural Validation: Compare X-ray crystallography data of analogs to confirm active conformations .

Case Study:
Analogous thiophene derivatives showed conflicting IC₅₀ values (2–10 μM) in kinase assays. Re-evaluation under uniform conditions (HEK293 cells, 48-hour exposure) narrowed the range to 3.5–4.2 μM .

Advanced: How to design experiments assessing environmental stability and degradation pathways?

Methodological Answer:
Adopt a tiered approach based on the INCHEMBIOL framework :

Abiotic Degradation:

  • Hydrolysis: Expose to pH 3–9 buffers at 25–50°C; monitor via LC-MS.
  • Photolysis: Use UV-Vis light (λ = 254 nm) in aqueous solutions.

Biotic Degradation:

  • Soil/water microcosms with LC-MS/MS quantification.

Ecotoxicity:

  • Daphnia magna acute toxicity (48-hour LC₅₀).

Q. Table 3: Environmental Stability Parameters

ParameterTest ConditionAnalytical Method
Hydrolysis t₁/₂pH 7, 25°CLC-MS
Photolytic Degrad.UV 254 nm, 24 hoursHPLC-UV
Soil AdsorptionOECD Guideline 106ICP-MS

Advanced: What computational methods predict binding affinity to target enzymes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against kinase domains (e.g., EGFR, PDB ID: 1M17). Focus on π-π stacking with oxadiazole and H-bonding with pyrimidinone .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns; validate with experimental IC₅₀ correlations .
  • QSAR Models: Use Hammett constants for substituent effects (σₚ for 3-chlorophenyl = +0.37) .

Validation Protocol:

  • Compare docking scores with experimental Kd values from SPR (Surface Plasmon Resonance).
  • Use free-energy perturbation (FEP) for ΔΔG calculations of analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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